

A Technical Guide to the Spectroscopic Characterization of 1-(1-Butoxyethoxy)butane

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Compound of Interest

Compound Name: 1-(1-Butoxyethoxy)butane

CAS No.: 871-22-7

Cat. No.: B008412

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This guide provides an in-depth analysis of the spectroscopic data for **1-(1-Butoxyethoxy)butane** (CAS No. 57006-87-8), a key diether compound.^{[1][2][3]} Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound. The narrative emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.

Introduction to 1-(1-Butoxyethoxy)butane

1-(1-Butoxyethoxy)butane, also known as acetaldehyde butyl ethyl acetal, is a diether with the molecular formula $C_8H_{18}O_2$ and a molecular weight of 146.23 g/mol.^{[2][4]} Its structure features a central acetal functional group, which imparts specific chemical properties and, consequently, distinct spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and quality control in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While experimental NMR spectra for **1-(1-Butoxyethoxy)butane** are not readily available in public databases, a robust predictive analysis based on the well-established principles of NMR spectroscopy for ethers and acetals can be performed.^[5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide a wealth of information regarding the connectivity of the molecule. The key to interpreting the spectrum lies in understanding the chemical environment of each proton, which influences its chemical shift (δ), and the interactions with neighboring protons, which dictate the splitting pattern (multiplicity).

Anticipated Chemical Shifts and Multiplicities:

Predicted Chemical Shift (ppm)	Multiplicity	Assignment	Rationale
~4.6 - 4.8	Quartet	-OCHO-	The single proton of the acetal group is highly deshielded by two adjacent oxygen atoms. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet.
~3.4 - 3.6	Multiplet	-OCH ₂ - (ethoxy)	These two protons are adjacent to an oxygen atom and a methyl group, leading to a downfield shift and complex splitting.
~3.3 - 3.5	Multiplet	-OCH ₂ - (butoxy)	Similar to the ethoxy methylene protons, these are shifted downfield due to the adjacent oxygen.
~1.5 - 1.7	Multiplet	-CH ₂ - (butoxy)	These methylene protons are in a standard aliphatic environment.
~1.3 - 1.5	Multiplet	-CH ₂ - (butoxy)	These methylene protons are also in a typical aliphatic environment.
~1.2 - 1.3	Doublet	-CH(O)CH ₃	These three protons are coupled to the single acetal proton, resulting in a doublet.

~1.1 - 1.2	Triplet	-CH ₂ CH ₃ (ethoxy)	These three terminal methyl protons are coupled to the adjacent methylene group, giving a triplet.
~0.8 - 1.0	Triplet	-CH ₂ CH ₃ (butoxy)	The three terminal methyl protons of the butyl group will appear as a triplet due to coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

Anticipated Chemical Shifts:

Predicted Chemical Shift (ppm)	Assignment	Rationale
~100 - 110	-OCHO-	The acetal carbon is significantly deshielded by the two attached oxygen atoms, resulting in a chemical shift in the characteristic acetal region.
~65 - 75	-OCH ₂ - (butoxy)	The carbon atom of the butoxy group directly attached to the oxygen is deshielded.
~60 - 70	-OCH ₂ - (ethoxy)	The carbon atom of the ethoxy group directly attached to the oxygen is also deshielded.
~30 - 35	-CH ₂ - (butoxy)	Aliphatic methylene carbon.
~18 - 22	-CH ₂ - (butoxy)	Aliphatic methylene carbon.
~18 - 22	-CH(O)CH ₃	The methyl carbon attached to the acetal group.
~13 - 16	-CH ₂ CH ₃ (ethoxy)	The terminal methyl carbon of the ethoxy group.
~13 - 16	-CH ₂ CH ₃ (butoxy)	The terminal methyl carbon of the butoxy group.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for obtaining high-resolution NMR spectra of a liquid sample like **1-(1-Butoxyethoxy)butane**.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve approximately 5-25 mg of **1-(1-Butoxyethoxy)butane** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).^{[6][7]} Ensure the sample is free of any particulate matter by filtering it through a pipette with a small cotton or glass wool plug.

- **Transfer to NMR Tube:** Carefully transfer the solution into a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Locking and Shimming:** The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[8]
- **Acquisition of ^1H NMR Spectrum:**
 - Set the spectral width to approximately 15 ppm, centered around 5 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- **Acquisition of ^{13}C NMR Spectrum:**
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (2-5 seconds) may be necessary.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .[7]
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

For **1-(1-Butoxyethoxy)butane**, the key functional group is the C-O-C ether linkage within the

acetal.

Predicted IR Spectrum

The IR spectrum of an ether is typically dominated by a strong C-O stretching vibration in the fingerprint region.[9][10][11]

Anticipated IR Absorptions:

Wavenumber (cm ⁻¹)	Intensity	Assignment
2850 - 3000	Strong	C-H stretching (alkane)
1300 - 1000	Strong	C-O stretching (asymmetric and symmetric)

The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would confirm the absence of an O-H group, and the lack of a strong absorption around 1700 cm⁻¹ would indicate the absence of a C=O group.[12]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like **1-(1-Butoxyethoxy)butane**, the following transmission method is commonly used.

Step-by-Step Methodology:

- **Sample Preparation:** Place a small drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[13][14]
- **Create a Thin Film:** Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.[13][14]
- **Acquire Background Spectrum:** Place the empty, clean salt plates in the spectrometer and run a background scan to account for any atmospheric or instrumental interferences.
- **Acquire Sample Spectrum:** Place the salt plates with the sample film into the spectrometer's sample holder and acquire the IR spectrum.[14]

- **Data Processing:** The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. The NIST WebBook confirms the availability of an electron ionization (EI) mass spectrum for this compound.[\[2\]](#)

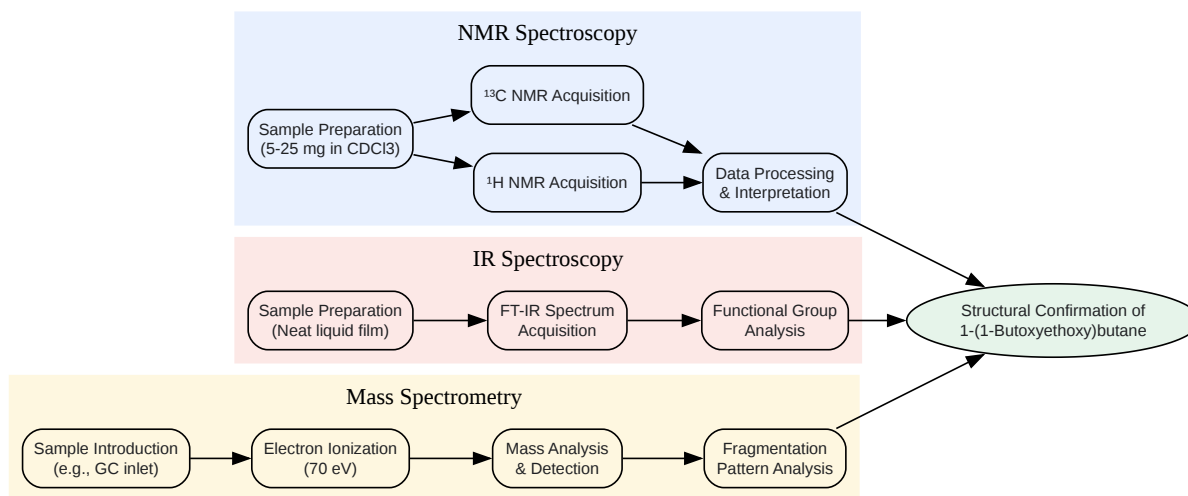
Interpretation of the Mass Spectrum

In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M^+) and various fragment ions.[\[15\]](#) The fragmentation of acetals is often characterized by cleavage of the C-O bonds.[\[16\]](#)[\[17\]](#)

Expected Fragmentation Pattern:

- **Molecular Ion (M^+):** A peak at $m/z = 146$, corresponding to the molecular weight of $C_8H_{18}O_2$. The intensity of this peak may be low due to the instability of the molecular ion.
- **Key Fragment Ions:** The fragmentation of acetals is a charge-site initiated process. Common fragmentation pathways for **1-(1-Butoxyethoxy)butane** would involve the loss of alkoxy groups. The tallest peak in the mass spectrum, the base peak, often corresponds to the most stable fragment ion.[\[18\]](#)

The following is a logical workflow for the spectroscopic analysis of **1-(1-Butoxyethoxy)butane**:



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Caption: Workflow for the spectroscopic characterization of **1-(1-Butoxyethoxy)butane**.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

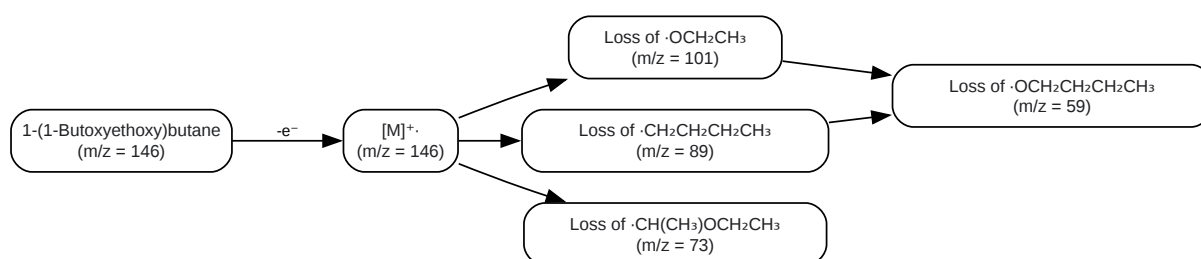
The following is a general procedure for obtaining an EI mass spectrum.

Step-by-Step Methodology:

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer. This is often done via a gas chromatograph (GC) for separation and introduction.[19]
- **Ionization:** In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.[20]

- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).^[20]
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Representation: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z .

The following diagram illustrates a plausible fragmentation pathway for **1-(1-Butoxyethoxy)butane** in an EI-MS experiment:



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Caption: Plausible fragmentation pathway of **1-(1-Butoxyethoxy)butane** in EI-MS.

Conclusion

The comprehensive spectroscopic analysis, combining predictive NMR and IR data with existing mass spectrometry information, provides a robust framework for the structural elucidation and identification of **1-(1-Butoxyethoxy)butane**. The detailed experimental protocols and interpretive principles outlined in this guide serve as a valuable resource for scientists and researchers, ensuring the acquisition of high-quality, reliable spectroscopic data. This multi-faceted approach underscores the synergistic power of modern analytical techniques in chemical characterization.

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